molecular formula C21H16BrClFNO B2815185 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline CAS No. 301194-04-7

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline

Cat. No.: B2815185
CAS No.: 301194-04-7
M. Wt: 432.72
InChI Key: RIABNPBZNAIZIF-BRJLIKDPSA-N
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Description

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline is a high-purity chemical reagent designed for pharmaceutical research and development. This aniline derivative features a strategically designed structure with halogen substituents (bromo and chloro) and a fluorobenzyloxy group, characteristics often found in key intermediates for synthesizing biologically active molecules . Compounds with similar substructures are frequently employed in the synthesis of advanced drug candidates, particularly as intermediates for kinase inhibitors and other targeted therapies . Its mechanism of action is application-specific but likely involves acting as a key building block or precursor in multi-step organic syntheses, potentially contributing to the core structure of final compounds designed for protein receptor interaction . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can rely on its quality for critical experiments in drug discovery and development.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClFNO/c1-14-10-18(7-8-19(14)22)25-12-16-4-9-21(20(23)11-16)26-13-15-2-5-17(24)6-3-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIABNPBZNAIZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Bromination: The intermediate product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.

    Schiff Base Formation: The final step involves the condensation of the brominated intermediate with 3-chloro-4-aminobenzaldehyde under acidic or basic conditions to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents Molecular Formula Key Reactivity/Applications
4-Bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline 3-Cl, 4-(4-F-benzyloxy), 4-Br, 3-CH₃ C₂₁H₁₅BrClFNO Suzuki coupling precursor; ligand for metal complexes
4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline () 4-imidazolyl, 4-Br, 3-CH₃ C₁₇H₁₄BrN₃ Enhanced coordination due to imidazole moiety
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () 3,4-OCH₃, 4-Cl C₁₅H₁₃ClNO₂ Electron-rich imine for charge-transfer complexes
4-Bromo-N-(cyclohex-1-en-1-ylmethyl)-N-methylaniline () Cyclohexenylmethyl, N-CH₃, 4-Br C₁₄H₁₇BrN Intermediate in organic synthesis

Key Observations :

  • Electron-withdrawing groups (Br, Cl, F) : Increase electrophilicity of the imine group, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Bulkier substituents (e.g., 4-fluorobenzyloxy): May sterically hinder coordination but improve solubility in organic solvents.
  • Heterocyclic substituents (e.g., imidazole in ): Facilitate binding to transition metals, enabling catalytic or photophysical applications .

Crystallographic and Structural Insights

  • Target Compound: Likely adopts a planar geometry due to conjugation, with intramolecular H-bonding between the imine N and adjacent substituents (e.g., Cl or O). Comparable to ’s compound, which crystallizes in a monoclinic system .
  • ’s Compound (4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol): Features a phenol group enabling intermolecular H-bonding, unlike the target’s fluorobenzyloxy group, which lacks H-bond donors .

Biological Activity

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline, also known by its CAS number 301194-04-7, is a complex organic compound with notable potential in pharmaceutical chemistry. This compound is characterized by its aromatic amine structure, which includes multiple halogen substituents that may significantly influence its biological activity and reactivity.

  • Molecular Formula : C21H16BrClFNO
  • Molecular Weight : Approximately 432.71 g/mol
  • Structure : The compound features a bromine atom, a chlorine atom, and a fluorine atom, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps, requiring specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or dichloromethane. The synthesis pathways often aim to optimize yield and purity while minimizing side reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions within biological pathways.

Research indicates that this compound may exert its biological effects through:

  • Receptor Interaction : It may act as an inhibitor or modulator of specific receptors involved in cancer progression.
  • Cell Cycle Disruption : Similar compounds have been shown to block cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against multiple cancer types .
    • A comparative study on cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) revealed that modifications in the structure could enhance or diminish antiproliferative effects .
  • Binding Affinity Studies :
    • Binding affinity assays have been conducted to evaluate how well the compound interacts with target proteins. These studies often utilize techniques such as enzyme-linked immunosorbent assays (ELISA) to quantify binding interactions .
  • In Vivo Studies :
    • Chick chorioallantoic membrane (CAM) assays have been employed to assess the compound's efficacy in blocking angiogenesis and tumor growth. Results indicated that certain derivatives could inhibit tumor growth effectively while exhibiting low toxicity to embryonic tissues .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism
PIB-SOHT-2950Cell cycle arrest
PPB-SOM2140Microtubule disruption
CA-4MCF730Angiogenesis inhibition

Table 2: Binding Affinity Assays

Compound NameTarget ProteinBinding Affinity (Kd, nM)
4-bromo-N...β-tubulin15
PIB-SOVEGF25
CA-4CDK110

Q & A

Q. What synthetic routes are recommended for preparing 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction between 3-methyl-4-bromoaniline and a substituted benzaldehyde derivative (e.g., 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde). Key steps include:

  • Catalyzed Condensation: Use anhydrous conditions with Lewis acids (e.g., ZnCl₂) or molecular sieves to drive imine formation .
  • Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the E-isomer preferentially .
  • Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect residual solvents or byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons, imine (C=N) peaks (~8.5 ppm), and substituent effects (e.g., fluorine coupling in ¹⁹F NMR) .
  • X-Ray Crystallography: Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Refine structures using SHELXL (SHELX suite) to resolve disorder, accounting for halogen-heavy atoms (Br, Cl) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. How do substituents (e.g., Br, Cl, fluorobenzyl) influence the compound’s reactivity and stability?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromo and chloro groups reduce electron density at the imine bond, increasing electrophilicity for nucleophilic attacks (e.g., hydrolysis resistance) .
  • Steric Effects: The fluorobenzyloxy group creates steric hindrance, potentially limiting π-π stacking in solid-state structures .
  • Oxidative Stability: Monitor via cyclic voltammetry to assess redox behavior, particularly at the imine and aryl bromide sites .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model van der Waals interactions. Basis sets like 6-311G(d,p) balance accuracy and computational cost .
  • Applications:
    • Calculate HOMO/LUMO gaps to predict charge-transfer behavior in optoelectronic studies .
    • Simulate reaction intermediates (e.g., imine protonation) using solvent models (PCM for ethanol) .
  • Validation: Compare computed vibrational spectra (IR) with experimental data to refine parameters .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, critical for resolving Br/Cl positions .
  • Refinement Strategies:
    • In SHELXL, apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered fluorobenzyl groups .
    • Validate with R-factor convergence (<5%) and residual density maps .

Q. What experimental designs are optimal for studying bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases) .
    • Structure-activity relationship (SAR) studies: Synthesize analogs with varying substituents (e.g., replacing Br with CN) to isolate key pharmacophores .
  • Molecular Docking: Dock the compound into protein active sites (AutoDock Vina) using DFT-optimized geometries .

Q. How do substituents affect fluorescence properties, and how can these be quantified?

Methodological Answer:

  • Spectrofluorometric Analysis: Measure emission spectra (λex = 350 nm) in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvatochromism .
  • TD-DFT Calculations: Predict excited-state transitions and compare with experimental Stokes shifts .
  • Quenching Studies: Titrate with iodide ions to quantify fluorophore accessibility .

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